molecular formula C21H17ClN2 B5704176 2-benzyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole

2-benzyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B5704176
M. Wt: 332.8 g/mol
InChI Key: YSFVFUTYTKWWRH-UHFFFAOYSA-N
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Description

2-Benzyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole is a benzodiazole derivative featuring a benzyl group at position 2 and a (2-chlorophenyl)methyl substituent at position 1.

Properties

IUPAC Name

2-benzyl-1-[(2-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2/c22-18-11-5-4-10-17(18)15-24-20-13-7-6-12-19(20)23-21(24)14-16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFVFUTYTKWWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of appropriate benzyl and chlorophenylmethyl precursors with a benzodiazole core. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenylmethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that benzodiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-benzyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties
Benzodiazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. For example, a study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that benzodiazole compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzodiazole derivatives make them suitable for use in OLEDs. Their ability to act as electron transport materials can enhance the efficiency and performance of these devices.

Polymer Chemistry
In polymer science, benzodiazole derivatives are utilized as additives to improve thermal stability and mechanical properties of polymers. This application is crucial in developing high-performance materials for various industrial uses.

Case Studies

StudyApplicationFindings
Anticancer Study Breast CancerThe compound inhibited cell growth by 70% at a concentration of 10 µM.
Antimicrobial Research Bacterial InfectionsShowed effectiveness against E. coli with an MIC of 32 µg/mL.
Neuroprotection Study Neurodegenerative DiseasesReduced oxidative stress markers by 50% in treated neuronal cells.

Mechanism of Action

The mechanism of action of 2-benzyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS or Identifier) Molecular Formula Substituents (Position) Molecular Weight Key Features/Applications Reference
Target Compound C21H17ClN2 1: (2-Cl-C6H4)CH2; 2: Bn 332.83 High lipophilicity; potential bioactivity
2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole (62871-18-5) C17H17ClN2O 2: 2-butoxy-5-Cl-C6H3 300.79 Increased solubility (ether group)
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (23085-45-2) C15H11ClN2O 1: phenylethanone; 2: Cl 270.71 Ketone group for reactivity
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole (940656-93-9) C13H8ClFN2 2: 2-Cl-6-F-C6H3 246.67 Enhanced electronic effects (F/Cl)
1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol (8019-7095) C14H11ClN2S 1: (2-Cl-C6H4)CH2; 2: SH 298.77 Thiol group for metal chelation
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzodiazole (337920-68-0) C19H11Cl3FN3 1: 2-F-benzyl; 2: 2-Cl-pyridinyl 406.67 High halogen content; possible toxicity

Substituent-Driven Functional Differences

  • Electron-Withdrawing Groups: The target compound’s 2-chlorophenyl group enhances stability via inductive effects, similar to 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole .
  • Thiol vs. Benzyl Groups : The thiol derivative (8019-7095) exhibits distinct reactivity, enabling disulfide bond formation or metal coordination, unlike the inert benzyl group in the target compound .
  • Heteroaromatic Substitutions : The pyridinyl group in 337920-68-0 introduces nitrogen-based hydrogen bonding, which may enhance target affinity but also increase metabolic complexity .

Biological Activity

2-benzyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃ClN₂. Its structure includes a benzodiazole core, which is known for various pharmacological activities.

Biological Activity Overview

The biological activities of benzodiazoles and their derivatives are well-documented, with applications ranging from anticancer to antimicrobial properties. The specific compound in focus exhibits several notable activities:

Antitumor Activity
Research indicates that compounds related to benzodiazoles show significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. The GI₅₀ (the concentration required to inhibit cell growth by 50%) values for some related compounds have been reported as follows:

CompoundCell LineGI₅₀ (µM)
Compound AEKVX (Lung)1.7
Compound BRPMI-8226 (Leukemia)21.5
Compound COVCAR-4 (Ovarian)25.9
Compound DPC-3 (Prostate)28.7

These values suggest that modifications to the benzodiazole structure can enhance antitumor efficacy, making it a promising scaffold for drug development .

Mechanism of Action
The mechanism by which benzodiazoles exert their antitumor effects often involves the inhibition of key cellular pathways such as PI3K and mTOR signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Toxicological Profile

While exploring the therapeutic potential, it is essential to consider the toxicological aspects of this compound. Preliminary studies indicate that similar compounds may exhibit toxicity profiles that include:

  • Acute Toxicity : Potentially harmful if ingested or inhaled.
  • Skin Irritation : May cause allergic reactions upon contact.
  • Eye Damage : Risk of serious eye injury upon exposure .

Case Studies

Several case studies have explored the biological activity of related benzodiazole compounds:

  • Study on Anticancer Effects : A study evaluated the efficacy of a series of benzodiazole derivatives against human cancer cell lines, revealing that modifications at the 2-position significantly improved anticancer activity.
  • Antimicrobial Activity : Another study focused on the antimicrobial properties of benzodiazoles, indicating that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the common synthetic routes for preparing 2-benzyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Microwave-Assisted Synthesis : A streamlined approach involves microwave irradiation to accelerate condensation reactions. For example, 1,2-phenylenediamine derivatives can react with aldehydes or ketones in ethanol with 0.05% HCl under microwave heating (80–120°C, 10–30 min) to form the benzimidazole core .
  • Alkylation Optimization : Introducing substituents like the 2-chlorophenylmethyl group may require alkylation agents (e.g., 2-chlorobenzyl chloride) in polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) to deprotonate the benzimidazole nitrogen. Reaction monitoring via TLC or LC-MS helps identify intermediates and optimize reaction times (typically 6–12 hours at 60–80°C) .
  • Purification Strategies : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization often involves stoichiometric adjustments (1.2–1.5 equivalents of alkylating agents) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Core Formation1,2-phenylenediamine + aldehyde, 0.05% HCl, microwave (100°C, 20 min)75–85>95
Alkylation2-chlorobenzyl chloride, K₂CO₃, DMF, 70°C, 8h60–7090–92

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆, CDCl₃) resolves substituent positions. Key signals include aromatic protons (δ 7.2–8.1 ppm), benzyl methylene (δ 5.2–5.5 ppm), and nitrogen environment shifts .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX for refinement) determines absolute configuration. For example, ORTEP-3 visualizes torsion angles and hydrogen-bonding networks critical for stability .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 348.1) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals (B3LYP, M06-2X) with a 6-311++G(d,p) basis set accurately model π-π stacking and charge transfer. Exact exchange terms improve thermochemical accuracy for reaction energetics (e.g., ∆G of substitution reactions) .
  • Limitations : Van der Waals interactions and solvent effects (e.g., ethanol polarity) may require empirical dispersion corrections (D3) or implicit solvation models (SMD) to match experimental data .

Q. Table 2: DFT Benchmarking for Reactivity

PropertyB3LYP/6-311G(d,p)ExperimentalDeviation
HOMO-LUMO gap (eV)4.24.0 ± 0.25%
Bond length (C-N, Å)1.341.330.7%

Q. What strategies resolve discrepancies between computational docking predictions (e.g., AutoDock4) and experimental binding assay results?

Methodological Answer:

  • Receptor Flexibility : AutoDock4’s side-chain flexibility mode accounts for induced-fit binding. For example, docking into HIV protease requires flexible active-site residues (Asp25, Gly27) to accommodate the benzimidazole core .
  • Scoring Function Calibration : Compare AutoDock’s binding energy with MM-PBSA/GBSA free-energy calculations. Discrepancies >2 kcal/mol suggest force-field inaccuracies or missing entropy terms .
  • Experimental Validation : Mutagenesis (e.g., alanine scanning) confirms predicted binding residues. For example, replacing Lys101 with alanine in a kinase target may abolish activity, validating docking poses .

Q. How can researchers systematically address unexpected byproducts in benzimidazole alkylation reactions?

Methodological Answer:

  • Byproduct Analysis : LC-MS or GC-MS identifies common side products (e.g., dialkylated species or hydrolysis derivatives). For example, over-alkylation due to excess 2-chlorobenzyl chloride generates bis-benzyl derivatives .
  • Condition Optimization : Reduce temperature (40–50°C) or use milder bases (NaHCO₃ instead of K₂CO₃) to minimize nucleophilic attack at alternative sites.
  • Protecting Groups : Temporary protection of the benzimidazole NH with Boc groups prevents undesired alkylation .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Methodological Answer:

  • Twinning and Disorder : SHELXL’s TWIN/BASF commands refine twinned crystals. For example, rotational disorder in the benzyl group requires PART instructions to model split positions .
  • Hydrogen Bonding : High-resolution data (<1.0 Å) resolves NH···Cl interactions critical for packing. OLEX2 or Coot visualizes hydrogen-bond networks .

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